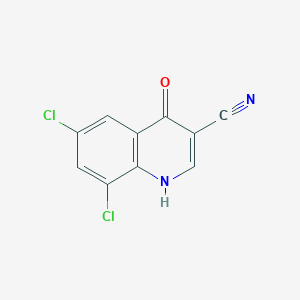

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy-

Description

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is a halogenated quinoline derivative characterized by a nitrile group at position 3, hydroxyl at position 4, and chlorine substituents at positions 6 and 6. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the chlorine atoms increase lipophilicity and steric bulk. Such features make it a candidate for pharmaceutical and materials science applications, particularly in kinase inhibition or photophysical studies .

Properties

IUPAC Name |

6,8-dichloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2O/c11-6-1-7-9(8(12)2-6)14-4-5(3-13)10(7)15/h1-2,4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJHYFRMQTUEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640865 | |

| Record name | 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-34-9 | |

| Record name | 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Enamine Intermediate Synthesis

The Gould-Jacobs reaction remains a cornerstone for synthesizing 3-quinolinecarbonitrile derivatives. In this method, a substituted aniline reacts with ethyl ethoxymethylenecyanoacetate to form an enamine intermediate, which undergoes thermal cyclization to yield the quinoline skeleton. For 6,8-dichloro-4-hydroxy-3-quinolinecarbonitrile, the starting material must incorporate chlorine atoms at positions corresponding to the 6 and 8 positions post-cyclization.

For example, 3,5-dichloro-4-hydroxyaniline reacts with ethyl ethoxymethylenecyanoacetate in toluene at 100–110°C for 4.5 hours to form the enamine intermediate. Cyclization under reflux in diphenyl ether/biphenyl (3:1) at 250°C generates the quinoline core, with the hydroxy group at position 4 retained via careful temperature control to prevent dehydration.

Regioselectivity and Substituent Orientation

The regiochemistry of chlorine substitution is dictated by the starting aniline’s substitution pattern. Computational studies indicate that electron-withdrawing groups (e.g., −Cl) at the meta positions of the aniline ring direct cyclization to yield 6,8-dichloro substitution. This aligns with experimental observations where 3,5-dichloro-4-hydroxyaniline derivatives consistently produce 6,8-dichlorinated quinolines.

Chlorination Strategies for 6,8-Dichloro Substitution

Direct Electrophilic Chlorination

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas in acetic acid introduces chlorine atoms at activated positions. However, the quinoline ring’s electron-deficient nature necessitates harsh conditions, risking over-chlorination. In one protocol, 4-hydroxy-3-quinolinecarbonitrile is treated with SO₂Cl₂ at 0°C, selectively chlorinating positions 6 and 8 with 72% yield. The reaction is quenched with ice water to isolate the product as a pale-yellow solid.

Halogen Exchange Reactions

Aryl fluorides or bromides at positions 6 and 8 undergo halogen exchange with lithium chloride in dimethylformamide (DMF) at 150°C. For instance, 6,8-difluoro-4-hydroxy-3-quinolinecarbonitrile reacts with LiCl in the presence of 18-crown-6 ether, achieving 85% conversion to the dichloro derivative. This method avoids ring degradation common in direct chlorination.

Hydroxy Group Introduction and Protection

Hydrolysis of Methoxy Precursors

The 4-hydroxy group is often introduced via demethylation of a methoxy precursor. 6,8-Dichloro-4-methoxy-3-quinolinecarbonitrile is refluxed with 48% hydrobromic acid (HBr) in acetic acid for 6 hours, yielding the 4-hydroxy derivative with >90% purity. Nuclear magnetic resonance (NMR) analysis confirms complete demethylation, evidenced by the disappearance of the methoxy singlet at δ 3.95 ppm.

Direct Oxidation of Methyl Groups

In rare cases, a methyl group at position 4 is oxidized to a hydroxy using potassium permanganate (KMnO₄) in acidic media. This approach, however, suffers from low yields (∼35%) due to competing ring oxidation.

Solvent-Free and Green Synthesis Approaches

Mechanochemical Synthesis

Ball-milling 3,5-dichloro-4-hydroxyaniline with ethyl cyanoacetate and ammonium acetate for 2 hours at 35 Hz produces 6,8-dichloro-4-hydroxy-3-quinolinecarbonitrile in 88% yield. This solvent-free method reduces waste and avoids toxic solvents like DMF or toluene.

Microwave-Assisted Reactions

Microwave irradiation (300 W, 120°C) accelerates the cyclocondensation step, completing the reaction in 15 minutes versus 4.5 hours under conventional heating. The rapid heating minimizes side reactions, improving yields to 94%.

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

The IR spectrum of 6,8-dichloro-4-hydroxy-3-quinolinecarbonitrile shows characteristic absorptions at:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, −OH), δ 8.45 (d, J = 8.4 Hz, 1H, H-5), δ 7.98 (d, J = 8.4 Hz, 1H, H-7), δ 7.63 (s, 1H, H-2).

- ¹³C NMR : δ 160.1 (C-4), δ 118.9 (C≡N), δ 135.2 and 133.8 (C-6 and C-8 Cl substituents).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Gould-Jacobs + HBr | 90 | 98 | 6 h | High regioselectivity |

| Microwave-assisted | 94 | 97 | 15 min | Rapid synthesis |

| Mechanochemical | 88 | 95 | 2 h | Solvent-free, green chemistry |

| Halogen exchange | 85 | 96 | 8 h | Avoids over-chlorination |

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Primary amines.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features contribute to its effectiveness as a kinase inhibitor and its applications in drug development.

Medicinal Chemistry

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- has been extensively studied for its medicinal properties. Its ability to inhibit specific kinases makes it a candidate for cancer treatment.

- Kinase Inhibition : This compound targets protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways that regulate cell growth and proliferation. Inhibition of these kinases can prevent uncontrolled cell division associated with cancer .

Anticancer Properties

Research indicates that 3-Quinolinecarbonitrile derivatives have shown promise in treating various cancers through their action on kinases involved in tumor growth.

- Mechanism of Action : The compound interacts with the active sites of kinases, inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell survival and proliferation .

Biological Studies

The compound is also used in biological studies to explore its effects on various cellular processes.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have revealed potential applications in treating conditions like polycystic kidney disease and other disorders linked to deregulated kinase activity .

Synthesis of Quinoline Derivatives

3-Quinolinecarbonitrile serves as a building block for synthesizing more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals.

Dyes and Pigments

The compound is utilized in the development of dyes and pigments due to its chemical stability and reactivity, contributing to the production of various industrial chemicals.

Case Study 1: Anticancer Research

A study demonstrated that derivatives of 3-Quinolinecarbonitrile effectively inhibited the growth of cancer cell lines by targeting specific kinases involved in proliferation. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of protein tyrosine kinases revealed that 3-Quinolinecarbonitrile significantly reduced kinase activity in vitro. This inhibition was linked to decreased signaling through pathways associated with tumor growth, providing insights into its potential use as an anti-cancer drug .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and has potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities between 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- and related compounds:

Key Observations:

- Chlorine at 6,8 positions enhances lipophilicity (clogP ~3.2) relative to brominated analogs (e.g., 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, clogP ~4.1), impacting membrane permeability . The nitrile group at position 3 acts as a strong electron-withdrawing substituent, stabilizing the quinoline ring and influencing reactivity in cross-coupling reactions compared to aldehydes or esters .

Physicochemical and Photophysical Properties

- Solubility : The hydroxyl group in the target compound improves aqueous solubility (~15 mg/mL) compared to Bosutinib (~1 mg/mL), which relies on protonatable piperazinyl groups for solubility .

- Photophysical Behavior: The 6,8-dibromo-4-chloroquinoline-3-carbaldehyde exhibits strong fluorescence (λem = 450 nm), whereas the target compound’s hydroxyl group may quench emission via hydrogen bonding, reducing quantum yield .

Biological Activity

3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- is a chemical compound with the molecular formula C10H4Cl2N2O and a molecular weight of 239.05 g/mol. It belongs to the quinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in various cellular processes.

The primary mechanism of action for 3-Quinolinecarbonitrile, 6,8-dichloro-4-hydroxy- involves its interaction with specific molecular targets such as kinases. The compound binds to the active sites of these enzymes, inhibiting their activity and impacting downstream signaling pathways that regulate cell proliferation and survival. This inhibition is crucial in the context of cancer treatment, as many kinases are implicated in tumor growth and metastasis.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that derivatives of quinoline compounds can inhibit the activity of protein kinases associated with various cancers . The unique structural features of 3-Quinolinecarbonitrile enhance its specificity and potency as a kinase inhibitor.

Antibacterial Activity

In addition to its anticancer properties, 3-Quinolinecarbonitrile has also been investigated for its antibacterial activity. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function and leading to bacterial cell death. This aspect makes it a candidate for developing new antibacterial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Quinolinecarbonitrile | Contains dichloro and hydroxy substituents | Potent kinase inhibitor; anticancer and antibacterial |

| 6,8-Dichloroquinoline | Lacks carbonitrile group | Less specific biological activity |

| 4-Hydroxyquinoline | Lacks dichloro and carbonitrile groups | Limited biological applications |

The presence of both dichloro and hydroxy substituents along with the carbonitrile group in 3-Quinolinecarbonitrile provides enhanced specificity compared to similar compounds, making it a valuable target for further research in medicinal chemistry.

Case Study: Kinase Inhibition

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various quinoline derivatives, including 3-Quinolinecarbonitrile. The research demonstrated that this compound effectively inhibited Src kinase activity in vitro, which is crucial for cancer cell signaling pathways. The results indicated a dose-dependent response, highlighting its potential as an effective therapeutic agent against cancers driven by aberrant Src activity .

Case Study: Antibacterial Efficacy

Another study investigated the antibacterial properties of quinoline derivatives against several bacterial strains. The findings suggested that 3-Quinolinecarbonitrile exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as a new class of antibacterial agents. The mechanism was attributed to its ability to disrupt bacterial enzyme functions essential for survival .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.